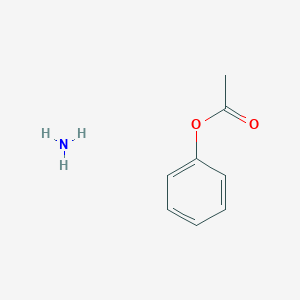

Azane;phenyl acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;phenyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.H3N/c1-7(9)10-8-5-3-2-4-6-8;/h2-6H,1H3;1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKXCHIJHFOLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1.N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ammonium Phenylacetate (Azane;phenyl acetate)

The following technical guide provides an in-depth analysis of Ammonium Phenylacetate (systematically denoted in some databases as Azane;phenylacetic acid or ambiguously as Azane;phenyl acetate ).

Based on the chemical nomenclature and pharmaceutical context, this guide resolves the identity of "Azane;phenyl acetate" as the ammonium salt of phenylacetic acid , a critical precursor in antibiotic manufacturing and a specialized reagent in radiopharmaceutical synthesis.

Identity, Properties, and Applications in Drug Development

Executive Summary & Identity Resolution

In the context of chemical databases (e.g., PubChem) and drug development, the string "Azane;phenyl acetate" refers to the multi-component system of Ammonia (Azane) and Phenylacetic acid (often abbreviated to the anion name "phenyl acetate" in salt nomenclature, though distinct from the ester phenyl acetate).

-

Primary Identity: Ammonium Phenylacetate

-

Systematic Name: Azanium;2-phenylacetate

-

Molecular Formula:

-

CAS Registry Number: 114-63-6 (Free acid), 7188-16-1 (Ammonium salt - generic)

-

Key Role: The primary side-chain precursor for Penicillin G (Benzylpenicillin) production and a quenching agent in radiopharmaceutical labeling.

Nomenclature Alert: Researchers must distinguish between Ammonium Phenylacetate (the salt discussed here) and the mixture of Ammonia and Phenyl Acetate (Ester) . The latter undergoes aminolysis to form acetamide and phenol, a degradation pathway rather than a stable salt formation.

Chemical Structure & Constitution

Ammonium phenylacetate is an ionic salt composed of the ammonium cation (

Structural Diagram (DOT Visualization)

The following diagram illustrates the ionic interaction and the equilibrium dynamics critical for its function as a buffer and precursor.

Caption: Dissociation of Ammonium Phenylacetate into active ionic species for biosynthetic incorporation.

Physicochemical Properties

The suitability of ammonium phenylacetate for fermentation and synthesis is dictated by its solubility and thermal stability.

| Property | Value / Description | Relevance to Protocols |

| Molecular Weight | 153.18 g/mol | Calculation of molar equivalents for quenching. |

| Physical State | White to off-white crystalline solid | Easy handling for solid-state addition. |

| Solubility | Highly soluble in water; Soluble in ethanol | Ideal for aqueous fermentation broths. |

| pH (Aqueous) | ~6.5 - 7.5 (Buffered) | Physiological range; prevents acid shock to cell cultures. |

| Odor | Slight ammoniacal/floral odor | Indicator of free ammonia/phenylacetic acid equilibrium. |

| Stability | Hygroscopic; degrades at high T (>100°C) | Must be stored in desiccated, cool conditions. |

Mechanism of Action & Applications

A. Biopharmaceutical Precursor (Penicillin G)

This is the dominant industrial application. The mold Penicillium chrysogenum naturally produces a mix of penicillins. To force the production of Penicillin G (Benzylpenicillin) , the fermentation broth is supplemented with a phenylacetyl donor.

-

Mechanism: The phenylacetate anion is activated by the fungal enzyme phenylacetyl-CoA ligase and exchanged for the L-

-aminoadipyl side chain of isopenicillin N. -

Advantage: Using the ammonium salt avoids adding excess sodium or potassium ions, which can alter the osmotic balance or pH of the bioreactor more drastically than the metabolizable ammonium ion.

B. Radiopharmaceutical Quenching Agent

In the synthesis of technetium-labeled radiopharmaceuticals (e.g.,

-

Mechanism: It acts as a proton source (via

) and a solubilizing agent. It converts reactive metallic sodium into stable salts and facilitates the removal of byproducts (like sodium phenylacetate) which are soluble in organic wash solvents (e.g., 2-propanol).

Experimental Protocols

Protocol 1: Preparation of Ammonium Phenylacetate Feed Solution (Fermentation)

Objective: Create a sterile, pH-balanced precursor feed for P. chrysogenum culture.

-

Dissolution: In a glass vessel, dissolve 136.15 g of Phenylacetic acid (1.0 mol) in 500 mL of deionized water.

-

Neutralization: Slowly add Ammonium Hydroxide (

solution) while stirring. Monitor pH continuously.-

Target: Adjust pH to 7.0 ± 0.2.

-

Observation: The solution will clear as the salt forms.

-

-

Sterilization: Filter-sterilize the solution through a 0.22

PES membrane. Do not autoclave as phenylacetic acid can be volatile and toxic to the autoclave environment. -

Storage: Store at 4°C. Use within 48 hours to prevent precipitation or ammonia loss.

Protocol 2: Reaction Quenching in Radiosynthesis

Objective: Terminate a Na/Liquid

-

Setup: Perform under Argon atmosphere in a shielded fume hood.

-

Reaction: Upon completion of the reduction step (e.g., deprotection of a ligand), maintain the vessel at -78°C (dry ice/acetone bath).

-

Quenching: Add Ammonium Phenylacetate solid (12.0 equivalents relative to sodium) directly to the reaction mixture.

-

Reaction:

. -

Visual Cue: The characteristic deep blue color of solvated electrons will fade to colorless/white.

-

-

Workup: Allow liquid ammonia to evaporate under Argon flow. Wash the residue with 2-propanol to remove the sodium phenylacetate byproduct, leaving the desired ligand.[2]

Biosynthetic Pathway Visualization

The following diagram details the specific role of the phenylacetate anion in the Penicillin biosynthesis pathway.

Caption: Incorporation of phenylacetate from ammonium phenylacetate into Penicillin G.

References

-

BenchChem. (2025). Ammonium phenylacetate properties and applications in drug development. Retrieved from

-

PubChem. (2024). 2-[4-(Azaniumylmethyl)phenyl]acetate and related phenylacetate salts. National Library of Medicine. Retrieved from

-

Google Patents. (2015). WO2015118498A1: A kit for preparing a radiopharmaceutical. Retrieved from

-

ResearchGate. (2022). Phenyl acetate as an acetylating agent of various primary amines. Retrieved from

- Ucal, S., et al. (2020).

Sources

Biological Activity of Phenylacetic Acid and Its Salts: A Technical Guide

Executive Summary

Phenylacetic acid (PAA) and its salts (primarily sodium phenylacetate) represent a unique class of bioactive compounds with dual significance in plant physiology and human pharmacology. In botany, PAA functions as a non-polar auxin, regulating growth through mechanisms distinct from the canonical indole-3-acetic acid (IAA).[1][2][3][4] In human medicine, it serves as a critical nitrogen scavenger for Urea Cycle Disorders (UCDs) and exhibits promise as a differentiation-inducing antineoplastic agent.[3] This guide synthesizes the mechanistic pathways, therapeutic applications, and analytical protocols for PAA, providing a rigorous foundation for experimental design and clinical application.

Chemical & Physical Profile

PAA (

| Property | Specification |

| IUPAC Name | 2-Phenylethanoic acid |

| Molecular Weight | 136.15 g/mol |

| Solubility | Water (15 g/L at 20°C); Highly soluble in ethanol, ether |

| Acidity ( | 4.31 |

| Key Salts | Sodium Phenylacetate (NaPA), Potassium Phenylacetate |

Plant Physiology: The "Non-Polar" Auxin

While Indole-3-acetic acid (IAA) is the dominant auxin studied in plant biology, PAA is ubiquitous in vascular plants.[3] Its biological activity differs fundamentally from IAA in transport and stability.[3]

Mechanism of Action

Like IAA, PAA binds to the TIR1/AFB family of F-box proteins, triggering the ubiquitination and degradation of Aux/IAA repressor proteins.[1] This releases ARF (Auxin Response Factors) transcription factors to initiate gene expression [1].[3]

However, PAA does not exhibit polar auxin transport (PAT).[1][3][4] Unlike IAA, which is actively transported by PIN efflux carriers to create concentration gradients (essential for tropisms), PAA moves passively or via non-polar mechanisms.[3][4] This makes PAA less effective at driving directional growth (e.g., gravitropism) but crucial for general tissue expansion and lateral root formation [2].[3]

Biosynthesis & Metabolism

PAA is synthesized from Phenylalanine via phenylpyruvate, distinct from the Tryptophan-dependent IAA pathway.[3] It forms conjugates with amino acids (e.g., PAA-Asp) via GH3 enzymes, a mechanism for reversible inactivation [3].[3]

Visualization: Auxin Signaling Pathways

The following diagram contrasts the transport and signaling logic of IAA and PAA.

Caption: Comparative signaling of IAA and PAA. Note that while both converge on TIR1/AFB, PAA lacks the polar transport machinery (PINs) utilized by IAA.[1]

Human Pharmacology: Nitrogen Scavenging & Oncology[5]

Nitrogen Scavenging (Urea Cycle Disorders)

Sodium phenylacetate (often administered as the prodrug sodium phenylbutyrate) is a standard of care for Urea Cycle Disorders (UCDs). In these patients, the urea cycle cannot effectively convert ammonia to urea.[3]

Mechanism:

-

Activation: Phenylacetate is activated to Phenylacetyl-CoA .[3]

-

Conjugation: Phenylacetyl-CoA reacts with Glutamine via the enzyme glutamine N-acyltransferase to form Phenylacetylglutamine (PAGN) .[3]

-

Excretion: PAGN is biologically inert and rapidly excreted in urine.[3]

-

Net Effect: Removal of 2 moles of nitrogen per mole of PAA (since Glutamine contains 2 nitrogen atoms) [4].[3]

Antineoplastic Activity

PAA and its derivatives (e.g., phenylbutyrate) function as differentiation inducers and histone deacetylase (HDAC) inhibitors.

-

Differentiation: PAA promotes the maturation of undifferentiated tumor cells (e.g., glioblastoma, prostate cancer) into a non-proliferative phenotype.

-

Metabolic Modulation: It inhibits protein prenylation (farnesylation), disrupting Ras signaling pathways essential for tumor growth [5].[3]

-

PPAR Activation: PAA acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), regulating lipid metabolism and inflammation.[3]

Visualization: The Nitrogen Scavenging Pathway

This pathway illustrates how PAA bypasses the defective urea cycle.[3]

Caption: Mechanism of Sodium Phenylacetate in UCDs. PAA conjugates with Glutamine to form PAGN, excreting waste nitrogen independent of the urea cycle.

Antimicrobial Spectrum & Mechanism[6][7]

PAA exhibits antimicrobial activity against bacteria (S. aureus, E. coli, Agrobacterium tumefaciens) and fungi.[3]

Mechanisms:

-

Membrane Disruption: PAA increases membrane permeability, leading to leakage of electrolytes and nucleic acids.[3]

-

TCA Cycle Inhibition: It suppresses the activity of Malate Dehydrogenase (MDH) and Succinate Dehydrogenase (SDH), crippling cellular respiration [6].[3]

-

ROS Generation: Treatment leads to an accumulation of Reactive Oxygen Species, inducing oxidative stress and cell death.[3]

Detailed Experimental Protocol: HPLC Quantification

Objective: Simultaneous quantification of Phenylacetic Acid (PAA) and its metabolite Phenylacetylglutamine (PAGN) in biological fluids (plasma/urine) or plant extracts.[3] This protocol is essential for monitoring therapeutic adherence in UCD patients or auxin levels in plant tissue.[3]

Equipment & Reagents

-

System: HPLC with UV-Vis Detector (PDA preferred).

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (

), adjusted to pH 2.5 with Phosphoric Acid ( -

Mobile Phase B: Acetonitrile (HPLC Grade).[3]

Method Parameters[8][9][10]

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25°C - 30°C |

| Detection Wavelength | 210 nm (Primary), 254 nm (Secondary confirmation) |

| Run Time | 20 - 30 minutes |

Gradient Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 90 | 10 |

| 10.0 | 70 | 30 |

| 15.0 | 40 | 60 |

| 20.0 | 40 | 60 |

| 21.0 | 90 | 10 |

| 30.0 | 90 | 10 |

Sample Preparation (Urine/Plasma)

-

Protein Precipitation: Mix 100 µL sample with 400 µL cold Acetonitrile. Vortex for 30s.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Filtration: Transfer supernatant to a fresh tube and filter through a 0.22 µm PTFE syringe filter.

-

Dilution: Dilute 1:1 with Mobile Phase A prior to injection to match initial solvent strength.

Validation Criteria:

-

Linearity:

over range 10–500 µg/mL.[3] -

Retention Times: PAGN elutes earlier (~5-8 min) due to higher polarity; PAA elutes later (~12-15 min) [7].[3]

Safety & Toxicology

While therapeutic, PAA and its salts have a defined toxicity profile.[3]

-

Acute Toxicity: Oral

in rats is approximately 2,250 mg/kg [8].[3] -

Adverse Effects (Human):

-

Handling: PAA is a skin and eye irritant.[3] Use standard PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of dust/vapors.

References

-

Sugawara, S., et al. (2015).[2][3][5] "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants." Plant & Cell Physiology. Link

-

Cook, S. D. (2019).[3] "An Historical Review of Phenylacetic Acid." Plant & Cell Physiology. Link

-

Westfall, C. S., et al. (2016).[2][3] "Arabidopsis GH3.5 acyl acid amido synthetase mediates metabolic activation of the auxin phenylacetic acid."[3] PNAS.[3] Link

-

Brusilow, S. W., et al. (1984).[3] "Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis." New England Journal of Medicine.[3] Link

-

Samid, D., et al. (1993).[3] "Phenylacetate: a novel nontoxic inducer of tumor cell differentiation."[3][6][7] Cancer Research.[3] Link

-

Liu, F., et al. (2022).[3] "The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens." Frontiers in Microbiology. Link

-

Moller, N., et al. (2010).[3] "Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites." Journal of Inherited Metabolic Disease. Link

-

Sigma-Aldrich. (2023).[3] "Safety Data Sheet: Phenylacetic Acid." Link

Sources

- 1. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants [escholarship.org]

- 5. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. burzynskimovie.com [burzynskimovie.com]

Ammonium Phenylacetate: Pharmacodynamics and Nitrogen Scavenging Mechanisms

An In-Depth Technical Guide for Drug Development Professionals[1]

Executive Summary & Chemical Ontology

The string "Azane;phenyl acetate" is the IUPAC-compliant component notation for Ammonium Phenylacetate (Empirical Formula:

-

Azane (

): The systematic name for ammonia, the neurotoxic metabolic waste product being targeted.[1] -

Phenyl Acetate (

): The active pharmacological moiety (often administered as Sodium Phenylacetate or the prodrug Glycerol Phenylbutyrate) that acts as a "metabolic sink" for nitrogen.[1]

This guide details the mechanism by which phenylacetate scavenges systemic ammonia (azane) by bypassing the defective urea cycle, providing a self-validating experimental framework for quantifying this activity in pre-clinical and clinical settings.[1]

Mechanistic Pathways: The Nitrogen Scavenging System[1][3]

In healthy physiology, nitrogen waste is converted to urea via the hepatic urea cycle.[1][3] In UCD patients, enzymatic defects (e.g., OTC deficiency) lead to rapid accumulation of ammonia (hyperammonemia).[1] Phenylacetate functions by activating a latent biosynthetic pathway that conjugates nitrogen-rich amino acids for renal excretion.[1][4]

The Conjugation Cascade

The mechanism relies on the acetylation of Glutamine .[1][4] Unlike urea (which removes 1-2 nitrogens depending on the input), the excretion of phenylacetylglutamine (PAGN) removes two nitrogen atoms per molecule of phenylacetate consumed.[1]

-

Activation: Phenylacetate enters the mitochondria and is activated by Phenylacetyl-CoA ligase (also known as acyl-CoA synthetase) to form Phenylacetyl-CoA .[1] This requires ATP.[1]

-

Scavenging: The enzyme Glutamine N-phenylacetyltransferase transfers the phenylacetyl group to the

-amino nitrogen of Glutamine.[1] -

Excretion: The resulting Phenylacetylglutamine (PAGN) is biologically inert and rapidly excreted via the kidneys, effectively removing the ammonia sequestered within the glutamine molecule.[1][2][4]

Pathway Visualization

The following diagram illustrates the diversion of nitrogen from the blocked urea cycle into the phenylacetate scavenging pathway.[1]

Figure 1: The Phenylacetate-Glutamine conjugation pathway bypassing the Urea Cycle.[1][5]

Pharmacodynamics & Stoichiometry

Understanding the stoichiometry is vital for dosing simulations in drug development.[1] Phenylacetate is superior to benzoate in terms of nitrogen removal efficiency per mole of substrate, provided the patient has sufficient glutamine stores.[1]

Table 1: Comparative Stoichiometry of Nitrogen Scavengers

| Scavenger | Target Amino Acid | Metabolite Formed | Nitrogen Moles Removed (per mole drug) | Primary Enzyme System |

| Phenylacetate | Glutamine | Phenylacetylglutamine (PAGN) | 2 (1 | Glutamine N-phenylacetyltransferase |

| Benzoate | Glycine | Hippurate | 1 | Glycine N-acyltransferase |

Key Insight for Researchers: While Phenylacetate removes more nitrogen, it induces a state of glutamine depletion.[1][6] In clinical protocols, it is often necessary to monitor plasma glutamine levels to ensure they do not fall below the critical threshold required for protein synthesis and neurotransmitter regulation.[1]

Experimental Protocols: Validation & Quantification

To validate the "Azane;phenyl acetate" mechanism in a biological system (e.g., murine models or human plasma), one must quantify the formation of PAGN .[1] The following protocol is a self-validating LC-MS/MS workflow.

Protocol: LC-MS/MS Quantification of Phenylacetylglutamine (PAGN)[1]

Objective: Quantify PAGN in plasma as a biomarker of phenylacetate activity.[1]

Reagents:

-

Internal Standard (IS):

-Phenylacetylglutamine (Isotopically labeled).[1][7] -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

Step-by-Step Methodology:

-

Sample Preparation (Protein Crash):

-

Aliquot

of plasma into a 1.5 mL Eppendorf tube. -

Add

of Internal Standard ( -

Add

of ice-cold Methanol to precipitate proteins.[1] -

Vortex vigorously for 30 seconds.

-

Incubate at

for 20 minutes to maximize precipitation.

-

-

Clarification:

-

Centrifuge at

for 10 minutes at -

Transfer

of the supernatant to an autosampler vial.[1]

-

-

Chromatographic Separation (LC):

-

Mass Spectrometry (MS/MS) Detection:

Analytical Workflow Diagram

Figure 2: Analytical workflow for verifying nitrogen scavenging efficacy.

Safety & Toxicity Considerations

While the "Azane;phenyl acetate" system is a potent detoxifier, the accumulation of phenylacetate itself acts as a rate-limiting toxicity factor.[1]

-

Neurotoxicity: Plasma phenylacetate concentrations

are associated with reversible neurotoxicity (somnolence, confusion).[1] This is often due to the saturation of Phenylacetyl-CoA ligase.[1] -

Glutamine Depletion: Excessive scavenging can deplete glutamine pools essential for gut mucosal integrity and immune function.

-

Therapeutic Window: Drug development protocols must establish a dosing regimen that maintains Phenylacetate levels below the toxic threshold while maximizing PAGN formation.[1]

References

-

Brusilow, S. W., et al. (1984).[1] "Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis." The New England Journal of Medicine.[1] Link[1]

-

FDA Prescribing Information. (2022). "AMMONUL (sodium phenylacetate and sodium benzoate) Injection."[1][4] U.S. Food and Drug Administration.[1][10] Link

-

Mokhtarani, M., et al. (2012).[1] "Urinary phenylacetylglutamine as a biomarker of nitrogen scavenging in urea cycle disorders." Molecular Genetics and Metabolism. Link

-

PubChem Compound Summary. (2024). "Phenylacetylglutamine."[1][2][3][4][5][10][11][12][13][14][15] National Center for Biotechnology Information.[1] Link

-

Enns, G. M., et al. (2007).[1] "Survival after treatment with phenylacetate and benzoate for urea-cycle disorders." The New England Journal of Medicine.[1] Link[1]

Sources

- 1. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. orpdl.org [orpdl.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Gut-Derived Metabolite Phenylacetylglutamine and White Matter Hyperintensities in Patients With Acute Ischemic Stroke [frontiersin.org]

- 10. publications.aap.org [publications.aap.org]

- 11. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic [emedicine.medscape.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Phenylacetic Acid (PAA) Metabolism, Clinical Significance, and Analytical Quantification

Topic: Phenylacetic Acid (PAA) as a Metabolite of Phenylalanine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylacetic acid (PAA) is a carboxylic acid ester and a pivotal intermediate metabolite derived from the catabolism of phenylalanine (Phe). While historically viewed merely as a uremic toxin or a marker for Phenylketonuria (PKU), modern metabolomics has repositioned PAA and its glutamine conjugate, Phenylacetylglutamine (PAG/PAGln) , as critical signaling molecules in the "Gut-Heart Axis."

This guide provides a mechanistic breakdown of the microbial-host co-metabolism of PAA, its role in cardiovascular disease (CVD) and sepsis, and a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its quantification in biological matrices.

Metabolic Architecture: The Host-Microbiome Handshake

The production of PAA is a distinct example of metabolic hand-offs between the gut microbiota and the host liver. Unlike canonical mammalian metabolism, the primary source of circulating PAA is the proteolytic fermentation of dietary phenylalanine by colonic bacteria.

Mechanistic Pathway

-

Microbial Fermentation (Colon): Unabsorbed dietary phenylalanine is deaminated by gut bacteria (specifically Clostridium species like C. sporogenes, Bacteroides, and Proteus) to form Phenylpyruvate (PPY) .

-

Decarboxylation: PPY is converted to PAA via two primary microbial enzymes:

-

PPFOR: Phenylpyruvate:ferredoxin oxidoreductase (Oxidative decarboxylation).

-

PPDC: Phenylpyruvate decarboxylase (Non-oxidative decarboxylation).

-

-

Absorption & Conjugation (Portal Vein/Liver): Free PAA is absorbed into the portal circulation. In the human liver, it is rapidly conjugated with glutamine by the enzyme Phenylacetyl-CoA:Glutamine N-Acetyltransferase to form Phenylacetylglutamine (PAG) .

-

Note: In rodents, PAA conjugates with glycine to form Phenylaceturic acid. This species difference is critical for translational drug development.

-

Visualization: The PAA-PAG Axis

The following diagram illustrates the metabolic flux from dietary intake to renal excretion.

Caption: Figure 1. The metabolic trajectory of Phenylalanine to Phenylacetylglutamine via microbial fermentation and hepatic conjugation.

Clinical & Pathological Significance

Cardiovascular Disease (CVD) & Thrombosis

Recent high-impact studies (Nemet et al., Cell, 2020) have identified the PAA-derivative PAG as a pro-thrombotic metabolite.

-

Mechanism: PAG binds to G-protein coupled adrenergic receptors (specifically

, -

Effect: This binding lowers the threshold for platelet activation, increasing reactivity to agonists like collagen and ADP, thereby elevating the risk of Major Adverse Cardiovascular Events (MACE) such as myocardial infarction and stroke.

Sepsis Biomarker

In states of severe sepsis, the host's capacity to conjugate PAA may be overwhelmed, or the microbiome may shift toward high-PAA producers.

-

Observation: Elevated serum levels of free PAA (and other phenylcarboxylic acids) correlate with sepsis severity and mortality.

-

Threshold: Serum PAA levels > 10 µM are often indicative of severe metabolic dysregulation in septic patients.

Phenylketonuria (PKU)

In PKU patients (deficiency in Phenylalanine Hydroxylase), Phe accumulates and shunts toward minor pathways. PAA becomes a significant metabolite, often responsible for the characteristic "mousy" odor of urine in untreated patients.

Analytical Methodology: GC-MS Quantification

Measuring PAA requires overcoming its polarity and low volatility. The following protocol utilizes Silylation derivatization to render PAA volatile for Gas Chromatography analysis.

Experimental Protocol: Serum/Urine Extraction

Reagents Required:

-

Internal Standard (IS): d5-Phenylacetic acid or Tropic Acid (100 µM stock).

-

Extraction Solvent: Ethyl Acetate (LC-MS grade).

-

Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Acidifier: 6M HCl.

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 100 µL of serum or urine into a 1.5 mL glass vial.

-

Add 10 µL of Internal Standard (IS).

-

Critical Step: Acidify sample to pH < 2 using 10 µL of 6M HCl. Rationale: This protonates the carboxylic acid group (-COOH), rendering PAA uncharged and soluble in the organic phase.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 400 µL of Ethyl Acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate phases.

-

Transfer the upper organic supernatant to a fresh glass insert.

-

-

Drying:

-

Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (

) gas at 30°C. Note: Ensure no water remains, as moisture hydrolyzes silyl derivatives.

-

-

Derivatization:

-

Add 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Add 10 µL of anhydrous Pyridine (catalyst).

-

Incubate at 70°C for 45 minutes .

-

Cool to room temperature before injection.[1]

-

GC-MS Parameters

-

Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

Initial: 70°C (hold 1 min).

-

Ramp: 15°C/min to 300°C.

-

Final: 300°C (hold 5 min).

-

-

Detection (MS): Electron Impact (EI) at 70eV.

-

SIM Mode (Selected Ion Monitoring):

-

Target (PAA-TMS): Quantifier Ion m/z 91 (Benzyl cation); Qualifier Ion m/z 208 (Molecular Ion).

-

Internal Standard: Monitor corresponding shift (e.g., m/z 96 for d5-PAA).

-

Analytical Workflow Diagram

Caption: Figure 2.[1] Validated workflow for the extraction and silylation of Phenylacetic Acid for GC-MS analysis.

Reference Data & Interpretation

The following table summarizes reference ranges derived from healthy populations versus pathological states. Note that values can vary based on the specific analytical platform (LC-MS vs. GC-MS).

| Clinical State | Matrix | PAA Concentration (Mean/Range) | Pathological Implication |

| Healthy Control | Serum | 0.6 – 6.0 µM | Normal microbial catabolism. |

| Healthy Control | Urine | < 10 µmol/mmol creatinine | Low excretion; mostly conjugated as PAG. |

| Sepsis (Severe) | Serum | > 10.0 µM (up to 30 µM) | Metabolic accumulation; mortality risk. |

| PKU (Untreated) | Urine | > 500 µmol/mmol creatinine | Direct result of Phe hydroxylase failure. |

| CVD Risk | Plasma | Measured as PAG (> 2.5 µM) | High PAG correlates with thrombosis risk. |

References

-

Nemet, I., et al. (2020). "A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors." Cell, 180(5), 862-877.

-

Beloborodova, N. V., et al. (2009). "Are phenylcarboxylic acids really markers in severe sepsis?" Critical Care, 13(6), R184.

-

Liu, Y., et al. (2020). "Gut Microbiome Fermentation Determines the Efficacy of Exercise for Diabetes Prevention." Cell Metabolism. (Discusses PAA production mechanisms).

-

Saeedi, S., et al. (2020). "Intestinal bacteria influence aging of blood vessels."[2] University of Zurich News. (Links PAA to endothelial senescence).

-

GC-MS Method Validation: "Simultaneous determination of phenylacetic acid and related compounds." Journal of Chromatography B.

Sources

Technical Guide: Antimicrobial Properties of Ammonium Phenylacetate

Executive Summary

Ammonium Phenylacetate (APA) (

This guide analyzes APA not merely as a chemical intermediate, but as a distinct antimicrobial agent. Its activity is governed by pH-dependent dissociation kinetics , where the phenylacetate anion (

Part 1: Physicochemical Profile & Dissociation Kinetics

The antimicrobial efficacy of APA is non-linear and heavily dependent on the solvent pH. Understanding the equilibrium between the salt, the anion, and the free acid is critical for experimental design.

Chemical Structure and Equilibrium

Upon dissolution in aqueous media, APA dissociates completely into the ammonium cation and the phenylacetate anion. The antimicrobial "warhead" is the phenylacetate moiety, which exists in equilibrium with its protonated form, phenylacetic acid (

The Equilibrium Equation:

The "Ion Trap" Phenomenon

The biological activity follows the weak acid preservative theory :

-

Extracellular Phase: In acidic environments (pH <

), the equilibrium shifts toward the undissociated acid ( -

Intracellular Phase: Once inside the neutral cytoplasm (pH

7.0), the acid dissociates, releasing protons ( -

The Trap: The charged anion cannot diffuse back out. This accumulation leads to intracellular acidification and anion toxicity.

Part 2: Mechanisms of Action (MOA)

APA exerts a multi-modal attack on microbial viability. Unlike antibiotics that target a single enzyme (e.g., cell wall synthesis), APA disrupts fundamental homeostatic processes, reducing the likelihood of resistance development.

Primary Mechanism: Membrane Disruption & Depolarization

The accumulation of phenylacetate anions and protons disrupts the transmembrane electrochemical gradient (

-

Proton Motive Force (PMF) Collapse: The influx of

dissipates the proton gradient required for ATP synthesis. -

Structural Integrity: High concentrations of the aromatic phenylacetate moiety intercalate into the lipid bilayer, increasing membrane permeability and causing leakage of intracellular electrolytes (e.g.,

).

Secondary Mechanism: Metabolic Uncoupling (TCA Cycle)

Research indicates that phenylacetic acid derivatives inhibit key dehydrogenases in the Krebs cycle.

-

Target Enzymes: Malate Dehydrogenase (MDH) and Succinate Dehydrogenase (SDH).

-

Effect: Inhibition halts electron transport chain feeding, leading to ATP depletion and metabolic arrest.

Tertiary Mechanism: Quorum Sensing (QS) Interference

In Gram-negative bacteria like Pseudomonas aeruginosa, phenylacetic acid acts as a signal analogue.

-

Biofilm Inhibition: It interferes with acyl-homoserine lactone (AHL) signaling pathways, attenuating the expression of virulence factors and preventing the transition from planktonic growth to biofilm formation.

Visualization of MOA

The following diagram illustrates the cascade of antimicrobial effects initiated by APA.

Figure 1: Mechanistic pathway of Ammonium Phenylacetate from extracellular dissociation to intracellular metabolic arrest.

Part 3: Spectrum of Activity & Efficacy Data

APA exhibits a broad but variable spectrum of activity. It is generally bacteriostatic at lower concentrations and bactericidal at higher concentrations.

| Target Organism Group | Susceptibility | Key Observations |

| Gram-Positive Bacteria | High | S. aureus, B. subtilis. Highly susceptible due to lack of outer membrane; PAA penetrates peptidoglycan easily. |

| Gram-Negative Bacteria | Moderate | E. coli, P. aeruginosa. Outer membrane acts as a barrier, but undissociated acid can penetrate. Effective anti-biofilm agent. |

| Fungi / Yeast | Moderate to High | Candida albicans, Aspergillus. PAA is a known antifungal metabolite; disrupts mitochondrial function in fungi. |

| Plant Pathogens | High | Agrobacterium tumefaciens.[1] PAA is naturally produced by some biocontrol strains to suppress plant tumors. |

Part 4: Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the bacteriostatic potency of APA against a target strain.

Reagents:

-

Ammonium Phenylacetate (High Purity >98%)

-

Mueller-Hinton Broth (MHB) (Adjusted to pH 6.0 and pH 7.0 to test pH dependency)

-

Resazurin dye (viability indicator)

Workflow:

-

Stock Preparation: Dissolve APA in sterile water to a concentration of 50 mg/mL. Filter sterilize (0.22 µm).

-

Inoculum Prep: Adjust bacterial culture to

McFarland Standard ( -

Plate Setup: Use a 96-well microtiter plate.

-

Add 100 µL MHB to columns 2-12.

-

Add 200 µL APA stock to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. (Well 12 is sterility control).

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: Add 30 µL Resazurin (0.01%). Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol: Time-Kill Kinetics Assay

Objective: To determine if APA acts as a bactericidal agent over time.

Figure 2: Workflow for Time-Kill Kinetics to distinguish bacteriostatic vs. bactericidal activity.

Part 5: Safety, Toxicology & Formulation

Toxicological Profile

While PAA is a natural metabolite, high systemic loads of ammonium phenylacetate can be toxic.

-

Acute Toxicity (Oral LD50):

-

Rat: ~1756 – 2250 mg/kg.

-

Mouse: ~3640 mg/kg.[2]

-

-

Human Safety (Clinical Context): Sodium phenylacetate is FDA-approved (as Ammonul) for intravenous use in urea cycle disorders. This establishes a high threshold for human tolerance, provided ammonia levels are monitored.

-

Cytotoxicity: At antimicrobial concentrations (>1 mg/mL), APA may show cytotoxicity to mammalian fibroblasts. Formulation requires careful titration.

Formulation Considerations

-

Stability: APA is hygroscopic. Store in desiccated, cool conditions.

-

Incompatibility: Avoid mixing with strong oxidizers or strong acids (precipitates insoluble phenylacetic acid).

-

Odor: PAA has a potent, persistent floral-honey odor (unpleasant at high concentrations). Masking agents may be required for topical or oral formulations.

References

-

FDA Access Data. (2005). Ammonul (Sodium Phenylacetate and Sodium Benzoate) Injection Label.[3] U.S. Food and Drug Administration. [Link]

-

Kim, Y., et al. (2004). Phenylacetic acid, an antimicrobial fungal metabolite from Bacillus licheniformis. The Journal of Microbiology. [Link]

-

Musthafa, K.S., et al. (2012).[4] Phenylacetic acid from Bacillus sp. inhibits quorum sensing in Pseudomonas aeruginosa. Colloids and Surfaces B: Biointerfaces. [Link]

-

Pan, H., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.[1] Frontiers in Microbiology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. DailyMed - AMMONUL- sodium phenylacetate and sodium benzoate injection, solution, concentrate [dailymed.nlm.nih.gov]

- 4. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Understated Auxin: A Technical Guide to Phenylacetic Acid in Plant Biology

Abstract

For decades, the study of auxin biology has been dominated by indole-3-acetic acid (IAA). However, phenylacetic acid (PAA), another endogenous auxin, is often present in plants at significantly higher concentrations and plays a crucial, albeit historically underappreciated, role in plant growth and development. This technical guide provides an in-depth exploration of PAA's function as a plant auxin, designed for researchers, scientists, and professionals in drug development. We will delve into the biosynthesis, transport, and signaling of PAA, contrast its activity with that of IAA, and provide detailed, field-proven methodologies for its study. This guide aims to equip researchers with the knowledge and practical protocols necessary to investigate this important phytohormone.

Introduction: The "Other" Auxin

Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development. While IAA has been the primary focus of auxin research, PAA has been recognized as a natural auxin for over four decades.[1][2] Despite its widespread presence and often higher endogenous levels compared to IAA in various plant tissues, the specific roles and regulatory mechanisms of PAA have remained comparatively obscure.[1][3] Recent research, however, has begun to shed more light on the unique and overlapping functions of PAA, revealing it to be a significant player in the complex network of plant hormone signaling.[4][5]

This guide will provide a comprehensive overview of PAA, highlighting its distinct characteristics and its interplay with the canonical IAA signaling pathway. We will explore the causality behind experimental choices in PAA research and present self-validating protocols to ensure scientific integrity.

Biosynthesis and Metabolism: A Parallel Pathway

The biosynthesis of PAA originates from the amino acid phenylalanine (Phe), in a pathway that mirrors the tryptophan-dependent biosynthesis of IAA.[3][6] The primary route involves the conversion of Phe to phenylpyruvic acid (PPA), which is then decarboxylated to form PAA.[7][8] While the enzymes responsible for the conversion of PPA to PAA are still under investigation, studies suggest that flavin-containing monooxygenases of the YUCCA (YUC) family, key enzymes in IAA biosynthesis, may also play a role in PAA production.[1][2]

Secondary biosynthesis pathways for PAA have also been proposed, including the conversion of Phe to phenylacetaldehyde (PAAld) via phenylacetaldehyde synthase.[3]

Similar to IAA, the cellular concentration of active PAA is tightly regulated through conjugation to amino acids and sugars.[7][9] The GRETCHEN HAGEN 3 (GH3) family of enzymes, known for their role in conjugating IAA to amino acids, have also been shown to conjugate PAA, primarily to aspartate (Asp) and glutamate (Glu).[9] Additionally, UDP-glucosyltransferases (UGTs), such as UGT84B1, can glucosylate PAA to form PAA-glucose, another inactive storage form.[7]

Visualizing PAA Biosynthesis

Caption: Simplified overview of Phenylacetic Acid (PAA) biosynthesis and inactivation pathways.

Transport and Signaling: A Divergence from the Norm

A key difference between PAA and IAA lies in their transport mechanisms. IAA is famously known for its polar transport, a process mediated by PIN-FORMED (PIN) efflux carriers that creates auxin gradients crucial for developmental patterning.[10] In contrast, PAA does not appear to be actively transported in a polar manner.[1][2][11] This lack of polar transport suggests that PAA may act more locally than IAA, or that its distribution is regulated by different mechanisms.

Despite differences in transport, PAA exerts its auxin activity through the same core signaling pathway as IAA: the TIR1/AFB-mediated pathway.[1] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[3] Auxin acts as a "molecular glue," promoting the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) F-box proteins and Aux/IAA repressors.[3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing ARF transcription factors and allowing for the expression of auxin-responsive genes.[3]

The TIR1/AFB Signaling Pathway

Caption: The core TIR1/AFB signaling pathway for PAA-mediated gene expression.

Physiological Roles of PAA: More Than a Weaker IAA

While the auxin activity of PAA is generally considered to be less potent than that of IAA, it plays a significant role in several developmental processes, most notably in root development.[4][5] PAA has been shown to promote the formation of lateral and adventitious roots in a variety of plant species.[5] Interestingly, in some cases, PAA has been reported to be more active than IAA in stimulating lateral root induction.[12]

The antimicrobial properties of PAA are another area of growing interest.[7][13] PAA exhibits both anti-fungal and anti-bacterial activities, and its production in plants can be induced by herbivory, suggesting a role in plant defense.[7][9]

Comparative Biological Activity of PAA and IAA

| Biological Process | PAA Activity vs. IAA Activity | Key Observations |

| Cell Elongation (Avena Coleoptile Test) | Less than 10% of IAA activity[7] | A classic auxin bioassay demonstrating lower potency of PAA in shoot cell expansion. |

| Lateral Root Formation | 10- to 20-fold lower activity in Arabidopsis[1][5] | PAA promotes lateral root formation, but at higher concentrations than IAA. |

| Adventitious Root Formation | Promotes formation in various species[5] | Effective in inducing rooting from non-root tissues. |

| Root Gravitropism | Cannot recover gravitropism in yucQ mutants[1] | Suggests a limited role in this specific IAA-dependent process. |

| Gene Expression (DR5::GUS) | Nearly 20-fold lower activity than IAA[1] | PAA induces auxin-responsive gene expression, but with lower sensitivity. |

Methodologies for the Study of Phenylacetic Acid

To facilitate further research into the roles of PAA, this section provides detailed protocols for its extraction, quantification, and the assessment of its biological activity.

Extraction and Quantification of PAA by LC-MS/MS

This protocol is adapted from established methods for auxin analysis and is suitable for the quantification of PAA and its conjugates from plant tissues.[14][15]

Experimental Workflow

Caption: A typical workflow for the extraction and quantification of PAA from plant tissues.

Step-by-Step Protocol:

-

Sample Preparation: Weigh approximately 10 mg of fresh plant tissue and place it in a 2 mL microcentrifuge tube with three zirconium oxide beads.

-

Extraction: Add 1 mL of ice-cold 50 mM sodium phosphate buffer (pH 7.0) containing 0.1% diethyldithiocarbamic acid sodium salt. Add a known amount of isotopically labeled internal standards (e.g., [¹³C₆]PAA).

-

Homogenization: Homogenize the tissue using a bead mill (e.g., Retsch MM400) until a uniform slurry is obtained.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 30 minutes at 4°C.

-

Solid Phase Extraction (SPE):

-

Activate a multi-StageTip microcolumn sequentially with 50 µL of acetone, 50 µL of methanol, and 50 µL of water.

-

Acidify the supernatant from step 4 with 0.1% acetic acid and apply it to the activated microcolumn.

-

Wash the column with 50 µL of 0.1% acetic acid.

-

Elute the auxins with 50 µL of 80% methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under vacuum and reconstitute the residue in a suitable volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% acetic acid.

-

Detect and quantify PAA and its conjugates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Arabidopsis Lateral Root Assay

This assay is used to assess the effect of PAA on lateral root formation in Arabidopsis thaliana.[1][5]

Step-by-Step Protocol:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and place them on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and varying concentrations of PAA (e.g., 0, 1, 10, 50, 100 µM).

-

Vernalization and Growth: Store the plates at 4°C for 2 days to synchronize germination. Then, transfer the plates to a growth chamber and grow the seedlings vertically at 22°C under a 16/8 hour light/dark cycle.

-

Data Collection: After a specified period (e.g., 10-14 days), remove the seedlings from the plates and count the number of emerged lateral roots under a dissecting microscope. Measure the length of the primary root.

-

Analysis: Calculate the lateral root density (number of lateral roots per unit length of the primary root) for each treatment.

GUS Reporter Assay for Auxin Activity

This assay utilizes a transgenic Arabidopsis line containing the DR5::GUS reporter construct to visualize auxin-responsive gene expression.[1][6]

Step-by-Step Protocol:

-

Seedling Growth: Grow DR5::GUS Arabidopsis seedlings on half-strength MS medium for 5 days.

-

Treatment: Transfer the seedlings to a liquid half-strength MS medium containing the desired concentrations of PAA or IAA (as a positive control) and an appropriate solvent control (e.g., DMSO). Incubate for 5 hours under continuous white light at 24°C.

-

GUS Staining:

-

Prepare a GUS staining buffer: 100 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.5 mM K₄Fe(CN)₆, 0.5 mM K₃Fe(CN)₆, 0.1% Triton X-100, and 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

-

Incubate the seedlings in the GUS staining buffer at 37°C for an appropriate duration (e.g., 30 minutes to overnight), until a blue color develops.

-

-

Microscopy: Wash the seedlings with 70% ethanol to remove chlorophyll and visualize the GUS staining pattern in the roots using a light microscope.

Conclusion and Future Perspectives

Phenylacetic acid is an integral component of the auxin family of phytohormones, with distinct and significant roles in plant biology. While its activity is often less potent than that of IAA, its high endogenous concentrations and unique transport characteristics suggest specialized functions, particularly in root development and potentially in plant-microbe interactions. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of PAA homeostasis and signaling. Future research should focus on identifying the specific enzymes involved in PAA biosynthesis and transport, as well as elucidating the downstream signaling components that may contribute to PAA-specific responses. A deeper understanding of PAA's role will undoubtedly provide a more complete picture of auxin biology and its impact on plant life.

References

-

Hladík, P., Brunoni, F., Žukauskaitė, A., Zatloukal, M., Bělíček, J., Kopečný, D., Briozzo, P., Ferchaud, N., Novák, O., & Pěnčík, A. (2025). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. [Link]

-

Perez, V. C., Zhao, H., Lin, M., & Kim, J. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2), 269. [Link]

-

Sugawara, S., Mashiguchi, K., Tanaka, K., Hishiyama, S., Sakai, T., Hanada, K., Kinoshita-Tsujimura, K., Yu, H., Dai, X., Takebayashi, Y., Takeda-Kamiya, N., Kakimoto, T., Kawaide, H., Natsume, M., Estelle, M., Zhao, Y., Hayashi, K., Kamiya, Y., & Kasahara, H. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant & Cell Physiology, 56(8), 1641–1654. [Link]

-

Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. eScholarship, University of California. [Link]

-

Hladík, P., Brunoni, F., Žukauskaitė, A., Zatloukal, M., Bělíček, J., Kopečný, D., Briozzo, P., Ferchaud, N., Novák, O., & Pěnčík, A. (2025). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. [Link]

-

Hladík, P., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]

-

Lee, S., & Ljung, K. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 83-91. [Link]

-

Perez, V. C., Zhao, H., Lin, M., & Kim, J. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. MDPI. [Link]

-

Maki, H., et al. (2022). 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. PMC. [Link]

-

Hladík, P., et al. (2025). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. PMC. [Link]

-

Wightman, F., & Lighty, D. G. (1982). Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Physiologia Plantarum, 55(1), 17-24. [Link]

-

Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. Plant Physiology, 171(3), 1937–1947. [Link]

-

Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 233-243. [Link]

-

Procházka, S. (1984). Transport and regulative properties of phenylacetic acid. SciSpace. [Link]

-

Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Oxford Academic. [Link]

-

Perez, V. C., et al. (2023). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science, 14. [Link]

-

Perez, V. C., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. NSF Public Access Repository. [Link]

-

Hladík, P., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. ResearchGate. [Link]

-

Hladík, P., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]

-

Morris, D. A., & Johnson, C. F. (1987). Regulation of auxin transport in pea (Pisum sativum L.) by phenylacetic acid: inhibition of polar auxin transport in intact plants and stem segments. Planta, 172(3), 408-416. [Link]

-

Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. Oxford Academic. [Link]

-

Johnson, C. F., & Morris, D. A. (1987). Regulation of auxin transport in pea (Pisum sativum L.) by phenylacetic acid: effects on the components of transmembrane transport of indol-3yl-acetic acid. Planta, 172(3), 400-407. [Link]

-

Cook, S. D. (2019). Historical Review of Phenylacetic Acid. Oxford Academic. [Link]

Sources

- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SCFTIR1/AFB Auxin Signaling for Bending Termination during Shoot Gravitropism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. microscopy.tamu.edu [microscopy.tamu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. academic.oup.com [academic.oup.com]

- 15. biorxiv.org [biorxiv.org]

Technical Guide: Spectroscopic Characterization of Ammonium Phenylacetate

Executive Summary & Scientific Context

Ammonium phenylacetate (APA) is a critical intermediate in the biopharmaceutical industry, serving as a nitrogen source and precursor in the fermentation of Penicillin G. Unlike its free acid counterpart, phenylacetic acid (PAA), the ammonium salt exhibits distinct solubility and ionization properties that are vital for metabolic uptake in Penicillium chrysogenum.[1]

This guide addresses a common analytical challenge: distinguishing the salt from the free acid and quantifying its purity without introducing artifacts. The protocols below are designed to be self-validating , meaning the data generated inherently confirms the success of the sample preparation.

Synthesis & Sample Preparation Protocol

To ensure accurate spectroscopic data, one must generate a reference standard free of excess ammonia or residual free acid.[1]

Protocol: Stoichiometric Neutralization & Lyophilization

Objective: Prepare pure ammonium phenylacetate (

-

Dissolution: Dissolve 13.61 g (100 mmol) of Phenylacetic Acid (PAA) in 50 mL of HPLC-grade water.

-

Titration: Slowly add Ammonium Hydroxide (

) while monitoring pH. -

Lyophilization: Freeze the solution at -80°C and lyophilize (freeze-dry) for 24 hours.

-

Validation: The resulting white powder must be hygroscopic.[1] Store in a desiccator.

Infrared Spectroscopy (FT-IR)

Role: Primary Identification (Salt vs. Acid)

The most diagnostic feature of salt formation is the shift of the carbonyl stretching frequency. In the free acid, the carbonyl is a double bond (

Data Summary: PAA vs. APA[1]

| Functional Group | Phenylacetic Acid (Free Acid) | Ammonium Phenylacetate (Salt) | Mechanistic Explanation |

| Carbonyl ( | 1700 - 1730 | Absent | Loss of pure double bond character.[1] |

| Carboxylate ( | Absent | 1550 - 1570 | Resonance delocalization lowers frequency.[1] |

| Carboxylate ( | Absent | 1390 - 1410 | Coupled vibration of the anion.[1] |

| Hydroxyl ( | 2500 - 3300 | Absent | Deprotonation removes the O-H oscillator.[1] |

| Ammonium ( | Absent | 2800 - 3200 | N-H stretching modes of the cation.[1] |

Diagnostic Workflow

If your spectrum shows a peak at 1700

Nuclear Magnetic Resonance (NMR)

Role: Structural Confirmation & Purity Check

For the ammonium salt, Deuterium Oxide (

NMR Data (300/400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.30 - 7.45 | Multiplet | 5H | Phenyl ring protons ( |

| Methylene | 3.52 | Singlet | 2H | |

| Ammonium | N/A | Exchanged | - |

Shift Logic: The methylene protons in the salt (3.52 ppm) typically appear slightly upfield compared to the free acid in

NMR Data ( )

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 179.5 | Carboxylate carbon ( |

| Ipso | 136.8 | Quaternary aromatic carbon attached to |

| Aromatic | 129.5, 129.0, 127.5 | Ortho, meta, para carbons.[1] |

| Methylene | 44.8 | Benzylic carbon ( |

Visualization: Chemical Shift Logic

Figure 1: NMR Chemical Shift changes upon conversion from Phenylacetic Acid to Ammonium Phenylacetate.

Mass Spectrometry (MS)

Role: Molecular Weight Verification

Critical Warning: Do not use Electron Impact (EI) ionization for the salt.[1] EI requires volatilization, which will thermally decompose the salt into ammonia and phenylacetic acid, yielding the spectrum of the acid (Parent ion 136).[1]

Recommended Technique: Electrospray Ionization (ESI)[3]

-

Mode: Negative Ion Mode (ESI-)

-

Solvent: Methanol/Water (50:50)

MS Spectrum Interpretation (ESI Negative)

| m/z | Ion Type | Interpretation |

| 135.05 | Base Peak. The phenylacetate anion ( | |

| 271.10 | Dimer formation (common in ESI at high concentrations).[1] | |

| 91.05 | Tropylium-like fragment (minor).[1] |

Note: In Positive Mode (ESI+), you will likely see

Integrated QC Workflow

The following diagram illustrates the decision tree for validating the synthesis of Ammonium Phenylacetate.

Figure 2: Quality Control Decision Tree for Ammonium Phenylacetate validation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 999, Phenylacetic acid.[1] (Data extrapolated for Ammonium salt properties). Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (7th ed.).[1] John Wiley & Sons.[1] (Authoritative source for Carboxylate vs. Carboxylic Acid IR shifts).

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1265 (Phenylacetic acid).[1] Retrieved from [Link][1]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.[1] Thieme.[1] (Reference for ESI-MS ionization patterns of salts).

Sources

Methodological & Application

Use of sodium phenylacetate in urea cycle disorder treatment

Application Note: Sodium Phenylacetate (NaPA) for Nitrogen Scavenging in Urea Cycle Disorders

Executive Summary

Sodium phenylacetate (NaPA) represents a critical pharmacological intervention for the management of hyperammonemia in patients with Urea Cycle Disorders (UCDs).[1] Unlike urea cycle intermediates (e.g., arginine, citrulline) that support the cycle's function, NaPA operates via an alternative pathway for nitrogen disposal .[1] It conjugates with glutamine to form phenylacetylglutamine (PAGN), a waste product excreted by the kidneys, effectively removing two moles of nitrogen per mole of drug.[1] This guide details the mechanistic basis, pharmacokinetic considerations, and standardized protocols for both pre-clinical validation and clinical application of NaPA.

Introduction: The Hyperammonemia Challenge

Urea Cycle Disorders are characterized by deficiencies in enzymes (e.g., OTC, CPS1, ASS1) required to convert toxic ammonia into urea.[1] Accumulation of ammonia leads to cerebral edema, encephalopathy, and irreversible neurological damage.

While dietary protein restriction reduces nitrogen intake, it cannot eliminate endogenous catabolic nitrogen load.[1] NaPA acts as a "nitrogen scavenger," bypassing the defective urea cycle entirely.[1] It is most commonly available as a co-formulation with sodium benzoate (Ammonul®), but this guide focuses specifically on the NaPA component to isolate its distinct pharmacological profile and application.[1]

Mechanism of Action (MOA)

The efficacy of NaPA relies on the acetylation of glutamine.[1] Glutamine is the primary carrier of waste nitrogen in the blood (transporting ammonia from periphery to liver).[1]

-

Activation: NaPA enters the hepatocyte and is activated by acyl-CoA synthetase to form Phenylacetyl-CoA .[1]

-

Conjugation: Phenylacetyl-CoA reacts with glutamine via the enzyme glutamine N-acyltransferase to form Phenylacetylglutamine (PAGN) .[1]

-

Excretion: PAGN is biologically inert and is rapidly excreted in the urine.[1]

-

Net Result: Since each glutamine molecule contains two nitrogen atoms (one amino, one amide), the excretion of one molecule of PAGN removes two atoms of waste nitrogen.[1]

Diagram 1: Nitrogen Scavenging Pathway[1]

Caption: The alternative nitrogen disposal pathway.[1][2][3] NaPA conjugates with glutamine to form PAGN, bypassing the defective urea cycle.[1]

Pharmacology & Pharmacokinetics

Researchers must account for the unique PK properties of NaPA, particularly its saturable metabolism.[1]

-

Kinetics: NaPA exhibits non-linear, saturable kinetics (Michaelis-Menten).[1] High doses can saturate the acyl-CoA synthetase or N-acyltransferase enzymes, leading to a disproportionate increase in plasma phenylacetate levels.[1]

-

Toxicity Threshold: Accumulation of unconjugated phenylacetate is associated with reversible neurotoxicity (somnolence, confusion).[1]

-

Excretion: PAGN is excreted via glomerular filtration and tubular secretion.[1]

Table 1: Pharmacokinetic Parameters (Human Data)

| Parameter | Value (Approx.) | Notes |

| Tmax | ~1.0 - 1.5 hours | Following IV bolus/loading dose.[1] |

| Half-life (t1/2) | Variable | Dose-dependent due to saturation.[1] |

| Metabolite | Phenylacetylglutamine (PAGN) | Non-toxic, efficient renal clearance.[1] |

| Protein Binding | Low | Freely available for metabolism.[1] |

| Volume of Distribution | ~0.2 - 0.3 L/kg | Distributes into extracellular fluid.[1] |

Experimental Protocol: Pre-Clinical Efficacy

For drug development professionals, validating nitrogen scavenging requires robust in vivo models.[1] The spf-ash mouse (Ornithine Transcarbamylase deficient) is the gold standard.[1]

Protocol A: Acute Hyperammonemia Rescue in spf-ash Mice

Objective: Determine the efficacy of NaPA in reducing plasma ammonia following an ammonium challenge.

Reagents:

-

Sodium Phenylacetate (dissolved in sterile saline, pH 7.4).[1]

-

Ammonium Acetate (NH4Ac).[1]

-

Male spf-ash mice (10-12 weeks old).[1]

Workflow:

-

Baseline Sampling: Collect tail vein blood (20 µL) for baseline ammonia measurement.[1]

-

Drug Administration (T = -30 min):

-

Ammonia Challenge (T = 0 min):

-

Administer Ammonium Acetate (5 mmol/kg) IP to induce acute hyperammonemia.[1]

-

-

Monitoring:

-

Analysis:

Diagram 2: Pre-Clinical Experimental Workflow

Caption: Workflow for assessing NaPA efficacy in OTC-deficient mice under acute ammonia challenge.

Clinical Application Note: Dosing & Monitoring

Target Audience: Clinical Pharmacologists and Metabolic Physicians.[1]

Critical Warning: NaPA must be diluted.[1] Direct IV injection of undiluted product may cause hemolysis or thrombophlebitis.[1]

Standard Dosing Regimen (Acute Hyperammonemia)

-

Loading Dose: 250 mg/kg (or 5.5 g/m²) intravenously over 90–120 minutes.[1]

-

Maintenance Dose: 250 mg/kg/day (or 5.5 g/m²/day) as a continuous infusion.[1]

-

Diluent: 10% Dextrose (D10W).[1] NaPA is physically compatible with arginine HCl.[1]

Monitoring Parameters

To ensure "Self-Validating" safety, the following feedback loops must be established:

-

Plasma Ammonia: Draw q4h until stable. Target < 50 µmol/L.

-

Plasma Glutamine: If Glutamine < 400 µmol/L, the substrate for NaPA is depleted.[1] Nitrogen scavenging will fail.[1] Action: Supplement with arginine or reduce NaPA dose to prevent toxicity.

-

Acid-Base Status: NaPA metabolism generates acid.[1] Monitor for metabolic acidosis (gap acidosis) and hyperchloremia.[1]

-

Electrolytes: High sodium load (from the salt form) requires monitoring for hypernatremia and hypokalemia (due to renal loss of K+ with PAGN anion).[1]

Safety & Toxicity Profile

Neurotoxicity: Unlike benzoate, phenylacetate can cross the blood-brain barrier.[1]

-

Symptoms:[1][2][6][7][8] Somnolence, confusion, lightheadedness.[7]

-

Cause: Saturation of hepatic conjugation enzymes leads to accumulation of free phenylacetate.[1]

-

Management:[7][8][9][10][11][12][13][14][15] Stop infusion immediately.[1] Symptoms are reversible upon clearance.[1]

Infusion Reactions:

-

Nausea/Vomiting is common (stimulation of CTZ).[1] Pre-medicate with anti-emetics (e.g., ondansetron).[1]

Contraindications:

References

-

Enns, G. M., et al. (2007).[1] "Survival after treatment with phenylacetate and benzoate for urea-cycle disorders." New England Journal of Medicine.[1] [1]

-

Brusilow, S. W., et al. (1984).[1] "Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis." New England Journal of Medicine.[1] [1]

-

Monteleone, B., et al. (2004).[1] "Pharmacokinetics of sodium phenylacetate and sodium benzoate following intravenous administration." Molecular Genetics and Metabolism.

-

FDA Prescribing Information. (2023). "AMMONUL (sodium phenylacetate and sodium benzoate) Injection."[1][9] U.S. Food and Drug Administration.[1][3]

-

Tuchman, M., et al. (2008).[1] "Consensus statement on the management of urea cycle disorders." Journal of Inherited Metabolic Disease.

Sources

- 1. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. publications.aap.org [publications.aap.org]

- 4. s3.pgkb.org [s3.pgkb.org]

- 5. cocukmetabolizma.com [cocukmetabolizma.com]

- 6. What are the side effects of Sodium phenylacetate? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. sodium phenylacetate and sodium benzoate | LHSC [lhsc.on.ca]

- 9. Sodium Phenylacetate/Sodium Benzoate (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]

- 10. drugs.com [drugs.com]

- 11. Guidelines for acute management of hyperammonemia in the Middle East region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium Benzoate for Treatment of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Ammonia Removal by Metabolic Scavengers for the Prevention and Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Phenylacetate in Cell Culture

Preamble: Understanding Phenylacetate

Phenylacetate (PA), the subject of this guide, is a naturally occurring aromatic fatty acid and a metabolite of the amino acid phenylalanine.[1][2] The user query specified "Azane;phenyl acetate," which refers to ammonium phenylacetate. In aqueous cell culture media, this salt readily dissociates into the ammonium cation (NH₄⁺) and the biologically active phenylacetate anion. For consistency and alignment with scientific literature, this guide will refer to the active compound as phenylacetate (PA). It is frequently prepared for use from its more soluble salt, sodium phenylacetate (NaPA).

It is critical to distinguish phenylacetate from phenyl acetate, an ester of phenol and acetic acid, which is a different compound with distinct chemical and biological properties.[3]

Phenylacetate has garnered significant interest in oncological research as a relatively non-toxic agent that can induce growth inhibition (cytostasis), differentiation, and programmed cell death (apoptosis) in a wide range of cancer cell lines.[4][5][6] This guide provides a detailed overview of its mechanisms of action and practical, validated protocols for its application in a research setting.

Core Mechanisms of Action: The "Why" Behind Phenylacetate's Effects

The anti-neoplastic properties of phenylacetate are not attributed to a single mode of action but rather to its ability to modulate multiple, critical cellular pathways. Understanding these mechanisms is key to designing effective experiments and interpreting results.

Primary Mechanisms of Anti-Cancer Activity

Phenylacetate's cytostatic and pro-apoptotic effects are primarily driven by two interconnected events: inhibition of the mevalonate pathway and subsequent induction of cell cycle arrest.

-

Inhibition of Protein Prenylation: Phenylacetate disrupts lipid metabolism by inhibiting the mevalonate pathway, a critical metabolic route for producing isoprenoids.[7][8] Specifically, it has been shown to inhibit mevalonate pyrophosphate decarboxylase.[8][9] This blockade reduces the cellular pool of farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These isoprenoid molecules are essential for protein prenylation, a post-translational modification that anchors key signaling proteins—most notably small GTPases like Ras—to the cell membrane, a prerequisite for their function. By inhibiting prenylation, phenylacetate disrupts downstream signaling cascades that are vital for malignant growth and proliferation.[7][10][11]

-

Induction of G1 Cell Cycle Arrest: A primary consequence of phenylacetate treatment is a halt in cell proliferation, with cells accumulating in the G0/G1 phase of the cell cycle.[4][8][12] This arrest is orchestrated by the modulation of key cell cycle regulators. Phenylacetate treatment leads to an increased expression of the cyclin-dependent kinase inhibitor p21Cip1.[12][13] This potent inhibitor then binds to and inactivates the Cyclin E-CDK2 complex.[4][13] The inactivation of CDK2 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby enforcing the G1 checkpoint.[12][13]

-

Induction of Apoptosis: Beyond halting cell growth, phenylacetate can trigger programmed cell death.[12][14] This is achieved, in part, by altering the expression of key apoptosis-regulating proteins. Studies have shown that treatment can lead to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax.[12] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the activation of the caspase cascade.

Additional Bioactivities

Phenylacetate's influence extends to other cellular processes, contributing to its pleiotropic anti-cancer effects:

-

Induction of Differentiation: Phenylacetate is recognized as a potent differentiating agent in various tumor models, including promyelocytic leukemia and neuroblastoma.[5][15] In HL-60 leukemia cells, it can induce granulocytic differentiation, which is preceded by a rapid decline in myc oncogene expression.[5]

-

Histone Deacetylase (HDAC) Inhibition: Phenylacetate and its precursor, phenylbutyrate, are known to be weak inhibitors of histone deacetylases (HDACs).[16][17] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure (euchromatin) that allows for the transcription of tumor suppressor genes.[18]

-

PPARγ Activation: In human neuroblastoma cells, the differentiation-inducing effects of phenylacetate have been linked to the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[15]

Visualizing the Mechanism

The following diagram illustrates the primary signaling pathways modulated by Phenylacetate, leading to cell cycle arrest and apoptosis.

Caption: Phenylacetate's primary mechanisms of anti-cancer action.

Application Notes and Experimental Protocols

Reagent Preparation and Storage

The sodium salt of phenylacetic acid (Sodium Phenylacetate, NaPA) is recommended due to its higher solubility in aqueous solutions compared to the free acid.[19]

Protocol for Preparing a 1 M Sodium Phenylacetate Stock Solution:

-

Materials:

-

Sodium Phenylacetate (NaPA) powder

-

Nuclease-free, sterile water or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

0.22 µm sterile syringe filter

-

-

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of NaPA powder. (MW of NaPA = 158.13 g/mol ). For 10 mL of a 1 M solution, use 1.5813 g.

-

Add the powder to a sterile conical tube.

-

Add approximately 8 mL of sterile water or PBS.

-

Vortex or gently warm the solution until the powder is completely dissolved.

-

Adjust the final volume to 10 mL with sterile water or PBS.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

-

Storage:

-

Store the 1 M stock solution in aliquots at -20°C for long-term storage (up to 1 year).

-

For frequent use, an aliquot can be stored at 4°C for up to 2-4 weeks. Avoid repeated freeze-thaw cycles.

-

-

Note on using Phenylacetic Acid (PAA): If using the free acid, it is poorly soluble in water.[19] A stock solution can be prepared in DMSO or ethanol.[1] However, be mindful of the final solvent concentration in your culture medium, as it can have independent effects on the cells. A vehicle control (media with the same final concentration of DMSO or ethanol) is mandatory in such experiments.

General Cell Culture Guidelines

-